![molecular formula C20H21N3O3S B4625959 N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
This chemical compound is part of a broader class of compounds known for their potential in various applications due to their complex molecular structures. Such compounds often exhibit unique properties that make them subjects of interest in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic chemical substrates to the final complex molecule. For instance, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which shares a structural motif with the compound , involves starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by a series of functional group transformations including oxidation and derivatization to carboxamides (Yu et al., 2009).
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Innovative methods have been employed in synthesizing related compounds. For instance, a method involving the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate led to the formation of thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives, showcasing a one-step process in synthesizing complex molecules similar to the target compound (Bhuiyan et al., 2006).
Chemical Structure Elucidation : The chemical structures of newly synthesized compounds related to the target molecule have been elucidated using elemental and spectral analyses, including FT-IR, 1 H-NMR, and mass spectroscopy. This approach is crucial for confirming the identity and purity of such compounds (Ahmed et al., 2018).
Pharmacological and Biological Applications
Antimicrobial Activity : Some derivatives of thienopyrimidine, structurally related to the compound , have exhibited pronounced antimicrobial activity, indicating potential for the development of new antimicrobial agents (Bhuiyan et al., 2006).
Cytotoxicity Evaluation : In the realm of cancer research, related compounds have been evaluated for their cytotoxicity against various cancer cell lines. This research direction highlights the potential use of these compounds in developing new anticancer therapies (Deady et al., 2003).
Chemical Reactivity and Compound Development
Reactivity Studies : Studies on the reactivity of compounds structurally similar to the target molecule have led to the development of new heterocyclic systems. These studies are crucial for understanding the chemical behavior of such compounds and their potential applications in various fields (Sirakanyan et al., 2015).
Novel Compound Synthesis : Efforts in synthesizing new compounds related to the target molecule have opened avenues for the discovery of new pharmacophores, with potential applications in drug discovery and development (Kumar et al., 2009).
properties
IUPAC Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-5-15-16(12(4)26-23-15)19(25)22-20-17(18(21)24)14(9-27-20)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBNXAVZLSWQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)C)C)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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